Synthesis and Characterization of 2-Butyl-5-iodofuran: A Technical Guide
Synthesis and Characterization of 2-Butyl-5-iodofuran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 2-butyl-5-iodofuran. This molecule can serve as a valuable building block in medicinal chemistry and materials science, owing to the presence of a reactive iodine atom on the furan ring, which allows for further functionalization through various cross-coupling reactions. This document outlines a two-step synthetic pathway and provides expected characterization data based on analogous compounds.
Data Presentation
The following table summarizes the key quantitative data for the starting material, 2-butylfuran, and the final product, 2-butyl-5-iodofuran. The data for 2-butyl-5-iodofuran is predicted based on spectroscopic principles and data from analogous compounds due to the limited availability of direct experimental data in the literature.
| Property | 2-Butylfuran | 2-Butyl-5-iodofuran (Predicted) |
| Molecular Formula | C₈H₁₂O | C₈H₁₁IO |
| Molecular Weight | 124.18 g/mol | 250.07 g/mol |
| Appearance | Colorless to pale yellow liquid | Expected to be a pale yellow to brown liquid or low-melting solid |
| ¹H NMR (CDCl₃) | δ (ppm): 7.28 (m, 1H), 6.25 (m, 1H), 5.95 (m, 1H), 2.60 (t, 2H), 1.62 (m, 2H), 1.38 (m, 2H), 0.92 (t, 3H) | δ (ppm): ~6.4 (d, 1H), ~6.1 (d, 1H), 2.55 (t, 2H), 1.58 (m, 2H), 1.35 (m, 2H), 0.91 (t, 3H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 156.0, 141.9, 110.0, 104.8, 30.2, 27.9, 22.2, 13.8 | δ (ppm): ~158, ~118, ~112, ~80, 30.0, 29.5, 22.0, 13.7 |
| IR (neat) | ν (cm⁻¹): ~3100 (C-H, aromatic), 2958, 2930, 2872 (C-H, aliphatic), 1595, 1508 (C=C, furan ring), 1010 (C-O-C) | ν (cm⁻¹): ~3100 (C-H, aromatic), 2955, 2927, 2858 (C-H, aliphatic), ~1580, ~1490 (C=C, furan ring), ~1015 (C-O-C), ~500-600 (C-I) |
| Mass Spectrometry (EI) | m/z (%): 124 (M⁺, 28), 81 (100), 53 (21) | m/z (%): 250 (M⁺), 127 (I⁺), fragments corresponding to loss of butyl and iodo groups. |
Experimental Protocols
The synthesis of 2-butyl-5-iodofuran is proposed as a two-step process, commencing with the synthesis of the precursor 2-butylfuran, followed by a selective iodination at the 5-position of the furan ring.
Step 1: Synthesis of 2-Butylfuran
This procedure is adapted from a user-shared protocol for the synthesis of 2-alkylfurans via lithiation of furan and subsequent alkylation.
Materials:
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Furan
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n-Butyllithium (n-BuLi) in hexanes
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1-Bromobutane
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Tetrahydrofuran (THF), anhydrous
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N,N,N',N'-Tetramethylethylenediamine (TMEDA)
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Dry ice/acetone bath
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Argon or Nitrogen gas for inert atmosphere
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Diethyl ether (Et₂O)
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Magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Pentane
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Standard laboratory glassware for air-sensitive reactions
Procedure:
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Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere of argon or nitrogen.
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Add 140 mL of anhydrous THF to the flask.
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Cool the flask to -78 °C using a dry ice/acetone bath.
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Slowly add furan (e.g., 3 mL, 40 mmol) to the cold THF.
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Add TMEDA (e.g., 6 mL, 40 mmol) to the solution via syringe.
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Slowly add n-BuLi (e.g., 25 mL of a 1.6 M solution in hexanes, 40 mmol) to the stirred solution.
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Allow the mixture to stir at -78 °C for 30 minutes, then remove it from the cold bath and let it warm to room temperature for 90 minutes.
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Cool the reaction mixture back down to -78 °C.
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Slowly add 1-bromobutane (e.g., 40 mmol) to the reaction mixture.
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Allow the reaction to stir overnight, gradually warming to room temperature.
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Quench the reaction by carefully adding 50 mL of water.
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Transfer the mixture to a separatory funnel and separate the layers.
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Extract the aqueous layer three times with 15 mL of diethyl ether.
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Combine the organic layers and dry over anhydrous magnesium sulfate.
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Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.
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Purify the crude product by column chromatography on silica gel, eluting with a mixture of pentane and diethyl ether (e.g., 80:20 v/v) to yield 2-butylfuran as a yellowish liquid.
Step 2: Synthesis of 2-Butyl-5-iodofuran
This proposed protocol utilizes N-iodosuccinimide (NIS) for the selective iodination of the electron-rich furan ring at the 5-position.
Materials:
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2-Butylfuran
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N-Iodosuccinimide (NIS)
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Acetonitrile (CH₃CN), anhydrous
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Sodium thiosulfate (Na₂S₂O₃) solution, saturated
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Brine (saturated NaCl solution)
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Dichloromethane (CH₂Cl₂)
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Magnesium sulfate (MgSO₄)
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Standard laboratory glassware
Procedure:
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In a round-bottom flask protected from light, dissolve 2-butylfuran (1 equivalent) in anhydrous acetonitrile.
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Cool the solution to 0 °C in an ice bath.
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Add N-iodosuccinimide (1.05 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
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Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
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Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.
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Add water and extract the product with dichloromethane (3 x volume of aqueous layer).
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Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter the solution and concentrate under reduced pressure to obtain the crude product.
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Purify the crude 2-butyl-5-iodofuran by column chromatography on silica gel, using a non-polar eluent such as hexanes or a mixture of hexanes and ethyl acetate.
Mandatory Visualization
The following diagram illustrates the two-step synthesis of 2-butyl-5-iodofuran from furan.
Caption: Synthetic pathway for 2-butyl-5-iodofuran.
